molecular formula C17H26ClN3O2 B14812139 tert-butyl N-[1-[(1S)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate

tert-butyl N-[1-[(1S)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate

Cat. No.: B14812139
M. Wt: 339.9 g/mol
InChI Key: UPAMDOYRFUOKHL-WPZCJLIBSA-N
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Description

tert-Butyl N-[1-[(1S)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate: is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a tert-butyl carbamate group and a pyrrolidine ring substituted with an amino group and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[(1S)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. For instance, Boc anhydride can be reacted with ethanol and ammonia solution at low temperatures, followed by stirring at room temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-[(1S)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of tetrasubstituted pyrroles .

Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(1S)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The amino group and the chlorophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl N-[1-[(1S)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C17H26ClN3O2

Molecular Weight

339.9 g/mol

IUPAC Name

tert-butyl N-[1-[(1S)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)20-12-8-9-21(11-12)15(10-19)13-6-4-5-7-14(13)18/h4-7,12,15H,8-11,19H2,1-3H3,(H,20,22)/t12?,15-/m1/s1

InChI Key

UPAMDOYRFUOKHL-WPZCJLIBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCN(C1)[C@H](CN)C2=CC=CC=C2Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=CC=C2Cl

Origin of Product

United States

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